molecular formula C11H9F6NO3 B2806959 2,5-Bis(2,2,2-trifluoroethoxy)benzamide CAS No. 50778-63-7

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2806959
CAS No.: 50778-63-7
M. Wt: 317.187
InChI Key: DCKYXXJKJFMWFZ-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethoxy groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide in the presence of a copper catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (85-105°C) . Another method involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with a hypochlorite to produce 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which can then be converted to the benzamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by conversion to the final benzamide product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

    Substituted Benzamides: When substitution reactions occur.

    Carboxylic Acids and Alcohols: From oxidation and reduction reactions.

    Amines and Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit AURKA and VEGFR-2, which are proteins involved in cell proliferation and angiogenesis, respectively. The compound forms hydrogen bonds with key residues in these proteins, leading to inhibition of their activity and subsequent anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzamide is unique due to its dual trifluoroethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYXXJKJFMWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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